molecular formula C18H28BNO4 B13333192 N-(4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide

N-(4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide

Cat. No.: B13333192
M. Wt: 333.2 g/mol
InChI Key: HPQWYQHHZBKTBJ-UHFFFAOYSA-N
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Description

N-(4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide is an organic compound that features a boronic ester group and a pivalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide typically involves the reaction of 4-methoxyphenylboronic acid with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester group. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The pivalamide group can enhance the compound’s stability and bioavailability by reducing its susceptibility to hydrolysis and oxidation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide is unique due to the presence of both a boronic ester group and a pivalamide group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a versatile compound for various applications in organic synthesis, medicinal chemistry, and materials science .

Properties

Molecular Formula

C18H28BNO4

Molecular Weight

333.2 g/mol

IUPAC Name

N-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C18H28BNO4/c1-16(2,3)15(21)20-14-10-9-12(22-8)11-13(14)19-23-17(4,5)18(6,7)24-19/h9-11H,1-8H3,(H,20,21)

InChI Key

HPQWYQHHZBKTBJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)NC(=O)C(C)(C)C

Origin of Product

United States

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